molecular formula C10H13FN2 B1386502 N1-(cyclopropylmethyl)-4-fluorobenzene-1,2-diamine CAS No. 1039986-83-8

N1-(cyclopropylmethyl)-4-fluorobenzene-1,2-diamine

Cat. No.: B1386502
CAS No.: 1039986-83-8
M. Wt: 180.22 g/mol
InChI Key: WDKKOMUHSYMNRS-UHFFFAOYSA-N
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Description

N1-(cyclopropylmethyl)-4-fluorobenzene-1,2-diamine is a fluorinated aromatic diamine of high interest in advanced chemical synthesis and pharmaceutical research. This compound serves as a versatile building block for constructing complex molecular architectures. The presence of two differentially substituted amino groups on a fluorinated benzene ring allows for sequential and selective functionalization, making it a valuable precursor in the synthesis of heterocyclic compounds such as benzimidazoles . The electron-withdrawing fluorine atom can significantly influence the electronic properties and metabolic stability of resulting molecules, while the cyclopropylmethyl moiety may impart conformational restraint and influence pharmacokinetic profiles . As a key intermediate, this diamine is primarily used in medicinal chemistry for the development of novel therapeutic agents. Its structure is particularly relevant in the exploration of guanidine-containing compounds, which have shown potential in modulating mitochondrial oxidative phosphorylation and are investigated for applications in oncology and metabolic diseases . Researchers value this compound for its ability to contribute to the discovery of new small-molecule inhibitors and probes. Handling and Safety: For research purposes only. This product is not intended for diagnostic or therapeutic use. Please consult the Safety Data Sheet (SDS) before use.

Properties

IUPAC Name

1-N-(cyclopropylmethyl)-4-fluorobenzene-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13FN2/c11-8-3-4-10(9(12)5-8)13-6-7-1-2-7/h3-5,7,13H,1-2,6,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDKKOMUHSYMNRS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CNC2=C(C=C(C=C2)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N1-(cyclopropylmethyl)-4-fluorobenzene-1,2-diamine typically involves multiple steps, starting from commercially available precursors. One common route includes the following steps:

    Formation of the cyclopropylmethyl group: This can be achieved through the reaction of cyclopropylmethyl bromide with an appropriate nucleophile.

    Introduction of the fluorine atom: Fluorination can be performed using reagents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor.

Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the amine groups, forming nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert the nitro groups back to amines or reduce other functional groups present in the molecule.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles like sodium azide.

Major Products:

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Conversion to primary amines or other reduced forms.

    Substitution: Introduction of various functional groups depending on the reagents used.

Scientific Research Applications

N1-(cyclopropylmethyl)-4-fluorobenzene-1,2-diamine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N1-(cyclopropylmethyl)-4-fluorobenzene-1,2-diamine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would vary based on the specific biological context and the modifications made to the compound.

Comparison with Similar Compounds

N1-(4-Fluorophenyl)-1,2-ethanediamine (C8H12FN2)

  • Structure : Similar 4-fluoro substitution on the benzene ring but lacks the cyclopropylmethyl group, instead having a simpler ethylenediamine chain.
  • Synthesis : Typically synthesized via nucleophilic substitution between 1-fluoro-4-nitrobenzene and ethylenediamine, followed by reduction .

N1-(4-Methoxyphenyl)-N2,N2-dimethylethane-1,2-diamine (C11H19N3O)

  • Structure : Methoxy group (electron-donating) replaces fluorine (electron-withdrawing), with dimethylamine substituents.
  • Synthesis : Achieved via reductive amination, yielding 75% under mild conditions .
  • Key Differences : The methoxy group enhances electron density on the aromatic ring, favoring electrophilic substitutions, whereas fluorine directs reactivity toward nucleophilic pathways.

N1-Cyclopropylbenzene-1,2-diamine (C9H12N2)

  • Structure : Cyclopropyl group directly attached to the benzene ring without fluorine.
  • Synthesis : Involves cyclopropane ring formation via [2+1] cycloaddition strategies .
  • Key Differences : The lack of fluorine reduces polarity and may decrease solubility in polar solvents compared to the 4-fluoro derivative.

Spectral and Physicochemical Properties

Infrared (IR) Spectroscopy

  • N1-(cyclopropylmethyl)-4-fluorobenzene-1,2-diamine : Expected N-H stretches at ~3300–3400 cm⁻¹ (amine) and C-F stretch at ~1220 cm⁻¹.
  • N1-(4-Methoxyphenyl)-N2,N2-dimethylethane-1,2-diamine : Strong C-O-C stretch at ~1250 cm⁻¹ (methoxy group), absent in the fluoro analog .

NMR Spectroscopy

  • 1H NMR :
    • Cyclopropylmethyl protons resonate as a multiplet at δ ~0.5–1.5 ppm due to ring strain and anisotropy.
    • Aromatic protons in the 4-fluoro derivative show deshielding (δ ~6.8–7.2 ppm) compared to methoxy analogs (δ ~6.5–7.0 ppm) .
  • 13C NMR :
    • Fluorine substituents cause significant upfield shifts (e.g., C-F at δ ~160 ppm) compared to methoxy carbons (δ ~55 ppm) .

Data Tables

Table 1: Comparative Physicochemical Properties

Compound Substituents Molecular Weight Key IR Stretches (cm⁻¹) 1H NMR (δ, ppm)
This compound Cyclopropylmethyl, 4-F 194.22 3300 (N-H), 1220 (C-F) 0.5–1.5 (m, cyclopropane), 6.8–7.2 (aromatic)
N1-(4-Fluorophenyl)-1,2-ethanediamine 4-F, ethylenediamine 154.19 3350 (N-H), 1230 (C-F) 3.0–3.5 (m, CH2), 6.7–7.1 (aromatic)
N1-(4-Methoxyphenyl)-N2,N2-dimethylethane-1,2-diamine 4-OCH3, dimethylamine 209.29 1250 (C-O-C) 2.2 (s, N(CH3)2), 6.5–7.0 (aromatic)

Biological Activity

N1-(cyclopropylmethyl)-4-fluorobenzene-1,2-diamine is an organic compound characterized by its unique structural features, including a cyclopropylmethyl group and a fluorine atom attached to a benzene ring. This compound has garnered attention for its potential biological activity, particularly in medicinal chemistry and drug development. This article explores the biological properties, mechanisms of action, and comparative analysis of this compound based on existing research.

Chemical Structure and Properties

  • Molecular Formula : C10H12F2N2
  • Molar Mass : Approximately 166.199 g/mol
  • Structural Features : The compound contains two amine groups, which enhance its reactivity and potential interactions with biological targets.

The presence of the fluorine atom is notable as it can increase lipophilicity and metabolic stability, making the compound more suitable for medicinal applications.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructural FeaturesUnique Aspects
N4-(cyclopropylmethyl)pyridine-3,4-diaminePyridine ring instead of benzeneLacks fluorine substitution
N4-(methyl)pyridine-3,4-diamineMethyl group instead of cyclopropylmethylDifferent steric and electronic properties
N4-(ethyl)pyridine-3,4-diamineEthyl group instead of cyclopropylmethylVariations in reactivity and biological activity
4-Fluoro-1,2-phenylenediamineSimilar amine structure but lacks cyclopropyl groupDifferent chemical behavior

The distinct steric and electronic properties imparted by the cyclopropylmethyl group may enhance the biological activity of this compound compared to these similar compounds.

Potential Applications in Medicine

This compound has potential applications in various fields:

  • Medicinal Chemistry : It may serve as a scaffold for designing new pharmaceuticals targeting diseases involving enzyme inhibition or receptor modulation.
  • Drug Development : Ongoing research could explore its efficacy against specific diseases or conditions, particularly those related to cardiovascular health or cancer treatment .

Case Studies and Research Findings

While direct studies on this compound are sparse, related research has highlighted the importance of similar compounds in therapeutic contexts:

  • PARG Inhibitors : Compounds structurally related to N1-(cyclopropylmethyl)-4-fluorobenzene-1,2-diamine have been investigated for their ability to inhibit poly ADP-ribose glycohydrolase (PARG), an enzyme involved in DNA repair processes. These inhibitors show promise in cancer therapy by enhancing the efficacy of certain chemotherapeutics .
  • Anticoagulant Effects : Other diamine derivatives have demonstrated potent anticoagulant effects through inhibition of factor Xa (FXa), suggesting that N1-(cyclopropylmethyl)-4-fluorobenzene-1,2-diamine might exhibit similar properties .

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for preparing N1-(cyclopropylmethyl)-4-fluorobenzene-1,2-diamine?

  • Methodology : The compound can be synthesized via regioselective acylation or alkylation of 4-fluorobenzene-1,2-diamine. For example, activating carboxylic acid intermediates with agents like CDI (1,1'-carbonyldiimidazole) under acidic conditions enables coupling with the diamine . Optimization of reaction conditions (e.g., trifluoroacetic acid as a catalyst) improves yields up to 68% in some protocols.
  • Key Considerations : Monitor reaction regioselectivity, as both amino groups on the diamine may react, leading to isomer formation. Use TLC or HPLC to track intermediates.

Q. How can the purity and structure of this compound be validated?

  • Methodology : Employ a combination of analytical techniques:

  • NMR : Confirm substitution patterns (e.g., cyclopropylmethyl and fluorine positions).
  • X-ray crystallography : Resolve ambiguities in regiochemistry, as demonstrated in chidamide synthesis .
  • Mass spectrometry : Verify molecular weight and detect impurities.

Q. What are the critical physicochemical properties of this compound for solubility and stability studies?

  • Methodology : Determine logP (octanol-water partition coefficient) to assess hydrophobicity. Measure melting point (mp) via DSC; related diamines (e.g., 4-nitro-1,2-phenylenediamine) exhibit mp ~196–201°C . Stability tests under varying pH and temperature conditions are essential for storage protocols.

Advanced Research Questions

Q. How can regioselectivity challenges in acylation reactions involving 4-fluorobenzene-1,2-diamine derivatives be addressed?

  • Methodology : Use steric or electronic directing groups. For instance, introducing a cyclopropylmethyl group may bias reactivity toward one amino group. Computational tools (e.g., DFT) predict charge distribution and reactive sites . Experimental validation via single-crystal analysis (as in chidamide studies) confirms regiochemical outcomes .

Q. What strategies resolve contradictions in reported synthetic yields or isomer ratios?

  • Methodology : Reproduce methods with strict control of variables (e.g., solvent purity, reaction time). For example, Method 2 in chidamide synthesis achieved 68% yield but produced an isomer, necessitating decolorization and thermal filtration for purification . Cross-validate results using alternative routes (e.g., reductive etherification in ).

Q. How can computational modeling predict the biological activity of derivatives of this compound?

  • Methodology : Perform DFT calculations to correlate electronic properties (e.g., HOMO-LUMO gaps) with HDAC inhibition potential, as seen in chidamide analogs . Use molecular docking to simulate binding to targets like NF-κB, leveraging structural data from related inhibitors (e.g., JSH-23 ).

Q. What experimental designs mitigate side reactions during oxidative condensation with this diamine?

  • Methodology : Optimize stoichiometry and temperature. For example, highlights oxidative condensation of 4-fluorobenzene-1,2-diamine with aldehydes under controlled conditions. Use scavengers (e.g., molecular sieves) to remove water and drive reactions to completion.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N1-(cyclopropylmethyl)-4-fluorobenzene-1,2-diamine
Reactant of Route 2
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N1-(cyclopropylmethyl)-4-fluorobenzene-1,2-diamine

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